molecular formula C19H18N6O B10982263 N-[2-(1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide

N-[2-(1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B10982263
M. Wt: 346.4 g/mol
InChI Key: AWVMXMNSTWFREV-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a complex organic compound that features an indole moiety, a tetrazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the coupling of an indole derivative with a tetrazole-containing benzamide. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:

    Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

    Temperature: Room temperature to 40°C

    Catalyst: DCC or other carbodiimides

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of a nitro group can yield the corresponding amine.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The indole moiety can bind to certain receptors or enzymes, modulating their activity. The tetrazole ring may enhance the compound’s binding affinity and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the presence of both the indole and tetrazole moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C19H18N6O

Molecular Weight

346.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C19H18N6O/c1-13-22-23-24-25(13)16-8-6-14(7-9-16)19(26)20-11-10-15-12-21-18-5-3-2-4-17(15)18/h2-9,12,21H,10-11H2,1H3,(H,20,26)

InChI Key

AWVMXMNSTWFREV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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